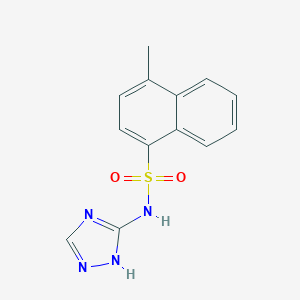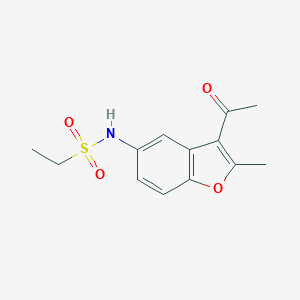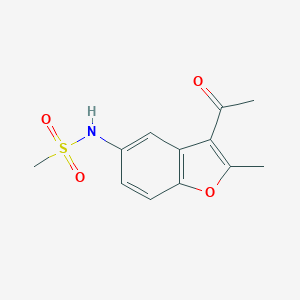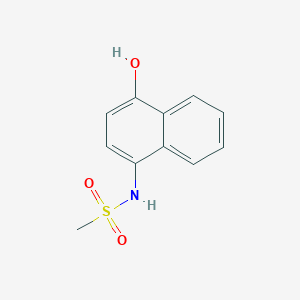
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been extensively studied in various scientific research applications. TAK-733 belongs to the class of drugs known as MEK inhibitors, which target the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that plays a crucial role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various diseases, including cancer.
作用機序
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide exerts its effects by inhibiting the activity of MEK, a kinase that is upstream of MAPK in the MAPK pathway. MEK is a crucial component of the MAPK pathway, and its aberrant activation is implicated in various diseases, including cancer. By inhibiting MEK, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide blocks the downstream signaling of the MAPK pathway, leading to the inhibition of cell growth, proliferation, and survival. The precise mechanism of action of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide is still under investigation, but it is believed to involve the disruption of the interaction between MEK and its downstream targets.
Biochemical and Physiological Effects:
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide also inhibits the migration and invasion of cancer cells, which are crucial processes in cancer metastasis. In neurodegenerative diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide protects neurons from degeneration by enhancing mitochondrial function and reducing oxidative stress. In autoimmune diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide suppresses the production of inflammatory cytokines, which are key mediators of autoimmune pathology.
実験室実験の利点と制限
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high potency and specificity for MEK inhibition. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide is also commercially available, making it easily accessible for researchers. However, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Additionally, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are still unclear.
将来の方向性
There are several future directions for the study of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. One area of research is the development of more potent and selective MEK inhibitors that can overcome the limitations of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. Another area of research is the investigation of the potential of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide in combination with other anti-cancer drugs for the treatment of various cancers. Additionally, the safety and efficacy of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide in clinical trials need to be further investigated to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide involves a multi-step process that begins with the reaction of 1-naphthalenesulfonyl chloride with 4-methyl-1H-1,2,4-triazole-3-amine to form an intermediate product. This intermediate product is then subjected to various reactions, including cyclization, reduction, and acylation, to obtain the final product, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been reported in several scientific journals, and the compound is commercially available for research purposes.
科学的研究の応用
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune diseases. In cancer research, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal cancer, and pancreatic cancer. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as vemurafenib and trametinib. In neurodegenerative diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to protect neurons from degeneration in models of Parkinson's disease and Alzheimer's disease. In autoimmune diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to suppress the production of inflammatory cytokines and reduce the severity of symptoms in models of rheumatoid arthritis and multiple sclerosis.
特性
分子式 |
C13H12N4O2S |
|---|---|
分子量 |
288.33 g/mol |
IUPAC名 |
4-methyl-N-(1H-1,2,4-triazol-5-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)20(18,19)17-13-14-8-15-16-13/h2-8H,1H3,(H2,14,15,16,17) |
InChIキー |
DSKCFLUVJTZFJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=NC=NN3 |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)



![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)